molecular formula C8H6BrClO2 B14507795 2-(Bromomethyl)-4-chlorobenzoic acid CAS No. 62758-49-0

2-(Bromomethyl)-4-chlorobenzoic acid

Cat. No.: B14507795
CAS No.: 62758-49-0
M. Wt: 249.49 g/mol
InChI Key: KZCHJLLUFSXPMT-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-chlorobenzoic acid is an organic compound with the molecular formula C8H6BrClO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromomethyl group at the second position and a chlorine atom at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4-chlorobenzoic acid typically involves the bromination of 4-chlorotoluene followed by oxidation. One common method is to first brominate 4-chlorotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This reaction introduces the bromomethyl group at the benzylic position. The intermediate product, 2-(Bromomethyl)-4-chlorotoluene, is then oxidized to the corresponding carboxylic acid using an oxidizing agent like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, greener solvents and catalysts may be employed to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4-chlorobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 2-(Azidomethyl)-4-chlorobenzoic acid, while Suzuki-Miyaura coupling with phenylboronic acid produces 2-(Phenylmethyl)-4-chlorobenzoic acid .

Scientific Research Applications

2-(Bromomethyl)-4-chlorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-chlorobenzoic acid depends on the specific context in which it is used. In nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, attracting nucleophiles to form new bonds. In coupling reactions, the bromine atom is replaced by a new substituent through the action of a palladium catalyst . The molecular targets and pathways involved vary based on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-4-chlorobenzoic acid is unique due to the presence of both bromomethyl and chlorine substituents, which confer distinct reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

62758-49-0

Molecular Formula

C8H6BrClO2

Molecular Weight

249.49 g/mol

IUPAC Name

2-(bromomethyl)-4-chlorobenzoic acid

InChI

InChI=1S/C8H6BrClO2/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-3H,4H2,(H,11,12)

InChI Key

KZCHJLLUFSXPMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CBr)C(=O)O

Origin of Product

United States

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